molecular formula C24H23Cl2N3O2 B2905027 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine CAS No. 1022731-91-4

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine

Cat. No.: B2905027
CAS No.: 1022731-91-4
M. Wt: 456.37
InChI Key: UIDCGKIFNSLEOK-UHFFFAOYSA-N
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Description

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine is a chemical compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine typically involves multiple steps. The process starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions under controlled conditions. Common reagents used in the synthesis include chlorinating agents, methylating agents, and piperazine derivatives. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents are often used to enhance the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.

Scientific Research Applications

1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are a group of aromatic organic compounds with similar structural features, including a phenol ring with a methyl group.

    4-Iodobenzoic Acid: This compound shares structural similarities with the phenyl ring and functional groups.

    4-Chloromethcathinone: A stimulant drug with a similar aromatic structure and chlorine substitution.

Uniqueness

What sets 1-[2-(4-chloro-2-methylphenoxy)pyridine-3-carbonyl]-4-(5-chloro-2-methylphenyl)piperazine apart is its unique combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

IUPAC Name

[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O2/c1-16-5-6-19(26)15-21(16)28-10-12-29(13-11-28)24(30)20-4-3-9-27-23(20)31-22-8-7-18(25)14-17(22)2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDCGKIFNSLEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=C(C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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